molecular formula C14H23BrS B587775 2-Bromo-3-decylthiophene CAS No. 144012-09-9

2-Bromo-3-decylthiophene

Cat. No.: B587775
CAS No.: 144012-09-9
M. Wt: 303.302
InChI Key: YCWPDFSNGOICAB-UHFFFAOYSA-N
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Description

“2-Bromo-3-decylthiophene” is a chemical compound with the molecular formula C14H23BrS . It appears as a colorless to light orange to yellow clear liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a bromine atom attached at the 2-position and a decyl group (a ten-carbon chain) attached at the 3-position .


Chemical Reactions Analysis

The autopolymerization of 2-bromo-3-methoxythiophene has been studied, and it was found that a side reaction of the autopolymerization reaction occurs and that the polymerization reaction mechanism occurs in multiple steps .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 303.30 .

Scientific Research Applications

  • Synthesis of Electron-Transport Materials : A study by Zhang et al. (2013) revealed the use of 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) (a related compound) in creating electron-transport materials for organic field-effect transistors, demonstrating significant electronic properties.

  • Building Blocks for Organic Materials : Vamvounis and Gendron (2013) demonstrated the potential of 3-bromo-2-methylthiophene, a related compound, as a building block for organic electronic materials through selective direct arylation processes (Vamvounis & Gendron, 2013).

  • Investigating Polymerization Mechanisms : A computational study on the polymerization of 2,5-dibromo 3-butylthiophene (a related compound) explored the mechanism of Grignard metathesis polymerization, shedding light on the selectivity of head-to-tail coupling in poly-3-butylthiophenes (Bahri‐Laleh et al., 2014).

  • Electrochemical Polymerization : Torres, Neculqueo, and Martínez (2007) reported on the electrochemical polymerization of 3-decylthiophene using 1-butyl-3-methylimidazoliumtetrafluorborate as a solvent, contributing to the development of conducting polymers with potential in various electro-optical applications (Torres, Neculqueo, & Martínez, 2007).

  • Photophysical and Electroluminescence Studies : Research by Mauro et al. (2012) on bromo-bridged dinuclear rhenium(I) complexes, which can be related to 2-Bromo-3-decylthiophene, indicated their use as triplet emitters in organic light-emitting diodes (OLEDs) with remarkable quantum efficiencies (Mauro et al., 2012).

  • Organic Synthesis : Sonoda et al. (2009) demonstrated a selective metallation method for 3-halothiophenes, providing an efficient approach for synthesizing 2-Bromo-3-formylthiophene, an important intermediate in organic synthesis (Sonoda et al., 2009).

  • Post-Polymerization Functionalization : A study on bromide-bearing regioregular head-to-tail polythiophenes (related to this compound) revealed that post-polymerization functionalization approaches can lead to highly water-soluble well-defined regioregular glycopolythiophenes, which are significant in bio-related applications (Xue, Luo, & Liu, 2007).

Safety and Hazards

When handling 2-Bromo-3-decylthiophene, it is recommended to wear suitable protective equipment, prevent the generation of vapor or mist, and wash hands and face thoroughly after handling. It should be used with a ventilation, local exhaust if vapor or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

Properties

IUPAC Name

2-bromo-3-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWPDFSNGOICAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677256
Record name 2-Bromo-3-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144012-09-9
Record name 2-Bromo-3-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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